![molecular formula C9H11NO4 B1652232 Dimethyl 1-cyano-1,2-cyclobutanedicarboxylate CAS No. 14132-45-7](/img/structure/B1652232.png)
Dimethyl 1-cyano-1,2-cyclobutanedicarboxylate
Overview
Description
Dimethyl 1-cyano-1,2-cyclobutanedicarboxylate, commonly known as DMCC, is a versatile compound used in various scientific research applications. DMCC is an important building block in organic chemistry and is widely used in the synthesis of various pharmaceuticals and agrochemicals.
Scientific Research Applications
DMCC is widely used in scientific research for the synthesis of various pharmaceuticals and agrochemicals. It is a key intermediate in the synthesis of various drugs such as tadalafil, which is used to treat erectile dysfunction, and cilostazol, which is used to treat peripheral arterial disease. DMCC is also used in the synthesis of various agrochemicals such as insecticides and fungicides.
Mechanism of Action
Target of Action
This compound might interact with various biological targets, depending on its chemical structure and properties .
Mode of Action
Based on its chemical structure, it might interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der waals forces .
Pharmacokinetics
Its bioavailability might be influenced by factors such as its solubility, stability, and the presence of transport proteins .
Result of Action
The compound’s effects would depend on its specific interactions with its biological targets .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of Dimethyl 1-cyano-1,2-cyclobutanedicarboxylate .
Advantages and Limitations for Lab Experiments
One advantage of DMCC is its versatility in organic synthesis. It can be used as a building block in the synthesis of various pharmaceuticals and agrochemicals. However, DMCC is also highly toxic and requires careful handling and disposal.
Future Directions
There are several future directions for DMCC research. One area of interest is the development of new synthetic routes for DMCC that are more efficient and environmentally friendly. Another area of interest is the development of new pharmaceuticals and agrochemicals using DMCC as a building block. Finally, further studies are needed to understand the mechanism of action and potential toxicity of DMCC.
properties
IUPAC Name |
dimethyl 1-cyanocyclobutane-1,2-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4/c1-13-7(11)6-3-4-9(6,5-10)8(12)14-2/h6H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUYYKGJNXQNTDR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC1(C#N)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20301521 | |
Record name | Dimethyl 1-cyano-1,2-cyclobutanedicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20301521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 1-cyano-1,2-cyclobutanedicarboxylate | |
CAS RN |
14132-45-7 | |
Record name | NSC143967 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143967 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Dimethyl 1-cyano-1,2-cyclobutanedicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20301521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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